4-(Aminomethyl)pyridin-2-amine dihydrochloride

Description

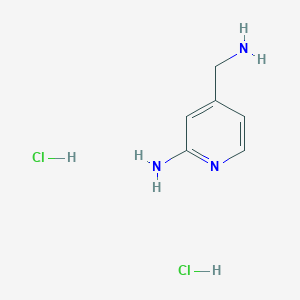

4-(Aminomethyl)pyridin-2-amine dihydrochloride is a pyridine-derived compound featuring an aminomethyl (-CH2NH2) group at the 4-position and an amine (-NH2) group at the 2-position of the pyridine ring. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.

Key physicochemical properties (derived from analogs and computational data):

Properties

Molecular Formula |

C6H11Cl2N3 |

|---|---|

Molecular Weight |

196.07 g/mol |

IUPAC Name |

4-(aminomethyl)pyridin-2-amine;dihydrochloride |

InChI |

InChI=1S/C6H9N3.2ClH/c7-4-5-1-2-9-6(8)3-5;;/h1-3H,4,7H2,(H2,8,9);2*1H |

InChI Key |

RAJVFUPHWYZVLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1CN)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridin-2-amine dihydrochloride typically involves the reaction of 2-chloromethylpyridine with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

Potassium Channel Modulation

4-(Aminomethyl)pyridin-2-amine dihydrochloride is known for its ability to block voltage-gated potassium channels. This action is particularly beneficial in the treatment of neurological disorders such as multiple sclerosis and spinal cord injuries. By inhibiting potassium channels, the compound enhances action potential duration and neurotransmitter release at the neuromuscular junction, leading to improved motor function in patients with demyelinating diseases .

Clinical Implications:

- Multiple Sclerosis: Clinical studies indicate that patients treated with this compound exhibit significant improvements in walking capacity and overall motor skills. The response rate varies from 29.5% to 80%, with long-term benefits observed in a majority of patients .

- Spinal Cord Injury: Patients have reported improvements in sensory and motor functions, alongside a reduction in spasticity and pain .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in conditions associated with neuronal damage. Studies suggest that it may reverse the effects of neurotoxins like tetrodotoxin, although its efficacy as an antidote in humans remains unconfirmed .

Anticancer Research

Recent studies have explored the potential of this compound as an anticancer agent. Preliminary findings indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including lung and breast cancer cells.

Table 1: Anticancer Activity of Derivatives

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results suggest that the compound could serve as a lead for developing new anticancer therapies by modulating signaling pathways involved in cell growth and survival .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. Studies show that certain derivatives display significant inhibitory effects against bacterial strains, making them potential candidates for new antibiotics.

Table 2: Antimicrobial Efficacy

| Compound | MIC (µmol L⁻¹) |

|---|---|

| Compound A | 4–12 |

| Compound B | 6–20 |

These findings highlight the potential of this compound to combat bacterial infections and contribute to antibiotic development .

Case Study 1: Multiple Sclerosis Treatment

A long-term study involving multiple sclerosis patients treated with this compound reported that approximately 80% of those who initially responded continued to experience benefits over a follow-up period of 32 months.

Case Study 2: Spinal Cord Injury

In a clinical setting, patients with spinal cord injuries demonstrated notable improvements in both motor and sensory functions after administration of the compound, alongside reductions in pain levels.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and the context of the reaction.

Comparison with Similar Compounds

Structural Analogs and Similarity Indices

From computational modeling studies, the following pyridine derivatives exhibit structural similarity to 4-(Aminomethyl)pyridin-2-amine dihydrochloride :

| Compound Name | CAS Number | Similarity Index | Key Structural Differences |

|---|---|---|---|

| Pyridin-4-ylmethanamine hydrochloride | 64460-41-9 | 0.97 | Aminomethyl at 4-position; lacks 2-amine |

| N-Methyl-1-(pyridin-4-yl)methanamine | 6971-44-4 | 0.89 | N-methyl substitution on aminomethyl |

| (2-Methylpyridin-4-yl)methanamine dihydrochloride | 1357353-58-2 | 0.87 | Methyl group at 2-position of pyridine |

Key Insight: The highest similarity (0.97) is observed with Pyridin-4-ylmethanamine hydrochloride, which lacks the 2-amine group. Substitutions on the pyridine ring or aminomethyl group reduce similarity indices .

Physicochemical and Pharmacological Comparisons

Table 1: Properties of Selected Dihydrochloride Salts

Key Differences :

- Heterocyclic Core : Pyridoxamine (pyridine) vs. pyrimidine-based analogs (e.g., [(2-Isopropylpyrimidin-4-yl)methyl]amine) exhibit distinct electronic and steric properties, affecting receptor binding .

- Substituent Effects: The 2-amine group in this compound may enhance hydrogen bonding compared to Pyridin-4-ylmethanamine hydrochloride .

Biological Activity

4-(Aminomethyl)pyridin-2-amine dihydrochloride, commonly referred to as 4-AP, is a compound with significant biological activity, particularly in the context of neurological disorders and as a pharmacological agent. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Molecular Structure:

- IUPAC Name: this compound

- Molecular Formula: C7H10Cl2N2

- Molecular Weight: 195.07 g/mol

This compound primarily functions as a potassium channel blocker. It enhances neurotransmitter release by prolonging action potentials at the neuromuscular junction, which is crucial for improving muscle function in various neurological conditions. The compound's ability to inhibit voltage-gated potassium channels leads to increased excitability of neurons and improved synaptic transmission.

Therapeutic Applications

- Multiple Sclerosis (MS):

- Spinal Cord Injury:

- Tetrodotoxin Poisoning:

Case Studies

-

Multiple Sclerosis Treatment:

A long-term study involving MS patients demonstrated that approximately 80-90% of those who initially responded to 4-AP continued to exhibit benefits over a period of 32 months. However, it is critical to note that while the compound alleviates symptoms, it does not halt disease progression . -

Spinal Cord Injury:

A clinical trial indicated that administration of 4-AP resulted in significant improvements in motor function and a decrease in spasticity among spinal cord injury patients, highlighting its potential as a rehabilitation agent .

Comparative Efficacy

| Condition | Response Rate | Long-term Benefits |

|---|---|---|

| Multiple Sclerosis | 29.5% - 80% | Yes (80-90%) |

| Spinal Cord Injury | Not quantified | Yes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.